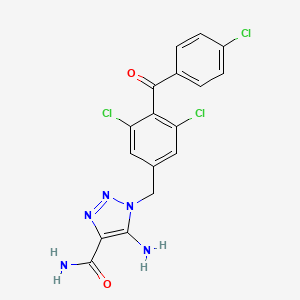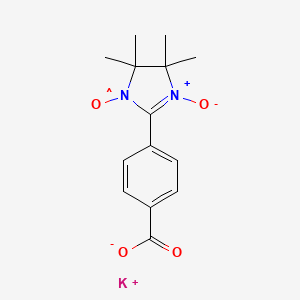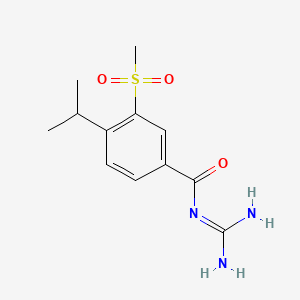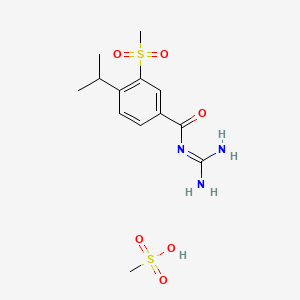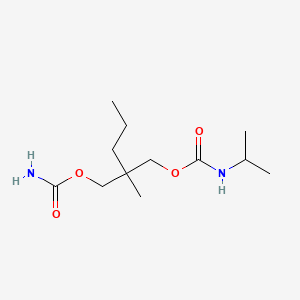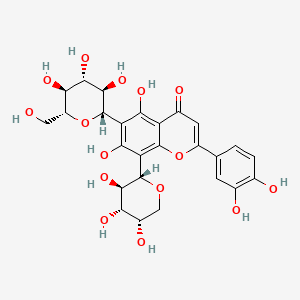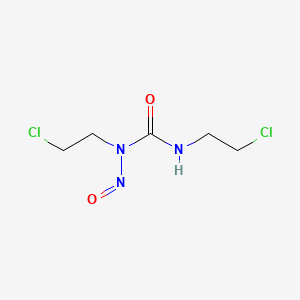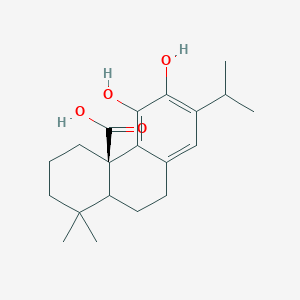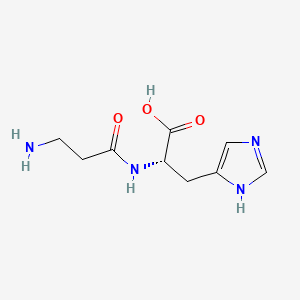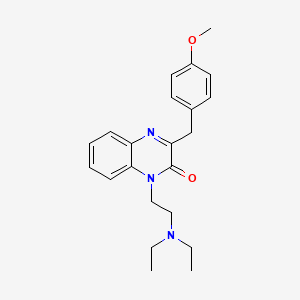
3-aminopropyl-(difluoromethyl)phosphinic Acid
Descripción general
Descripción
CGP 47656 is a synthetic organic compound that acts as a highly selective ligand for gamma-aminobutyric acid type B receptors. It has been studied for its potential therapeutic applications, particularly in the modulation of neurotransmitter release in the central nervous system .
Aplicaciones Científicas De Investigación
CGP 47656 has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a tool to study the structure-activity relationships of gamma-aminobutyric acid type B receptor ligands.
Biology: CGP 47656 is employed in research to understand the role of gamma-aminobutyric acid type B receptors in neurotransmitter release and synaptic transmission.
Medicine: The compound has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and anxiety.
Métodos De Preparación
The synthesis of CGP 47656 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of chemical reactions, including nucleophilic substitution and condensation reactions.
Functional group modifications: The core structure is then modified by introducing various functional groups to achieve the desired chemical properties.
Purification and isolation: The final compound is purified and isolated using techniques such as chromatography and recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
CGP 47656 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert CGP 47656 into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Hydrolysis: Hydrolysis reactions can break down CGP 47656 into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Mecanismo De Acción
CGP 47656 exerts its effects by binding to gamma-aminobutyric acid type B receptors, which are G-protein coupled receptors located in the central nervous system. Upon binding, the compound modulates the activity of these receptors, leading to changes in neurotransmitter release and synaptic transmission. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel function .
Comparación Con Compuestos Similares
CGP 47656 is unique in its high selectivity for gamma-aminobutyric acid type B receptors compared to other similar compounds. Some similar compounds include:
Baclofen: A well-known gamma-aminobutyric acid type B receptor agonist used clinically as a muscle relaxant.
CGP 27492: Another gamma-aminobutyric acid type B receptor ligand with high affinity.
CGP 35348: A competitive antagonist of gamma-aminobutyric acid type B receptors.
CGP 47656 stands out due to its specific binding properties and potential therapeutic applications in modulating neurotransmitter release .
Propiedades
Fórmula molecular |
C4H10F2NO2P |
|---|---|
Peso molecular |
173.10 g/mol |
Nombre IUPAC |
3-aminopropyl(difluoromethyl)phosphinic acid |
InChI |
InChI=1S/C4H10F2NO2P/c5-4(6)10(8,9)3-1-2-7/h4H,1-3,7H2,(H,8,9) |
Clave InChI |
TXAHGWWWANKBDA-UHFFFAOYSA-N |
SMILES |
C(CN)CP(=O)(C(F)F)O |
SMILES canónico |
C(CN)CP(=O)(C(F)F)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-aminopropyl(difluoromethyl)phosphinic acid CGP 47656 CGP-47656 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


